PCPr (hydrochloride)

Übersicht

Beschreibung

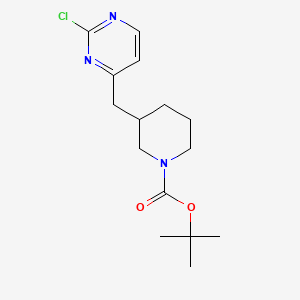

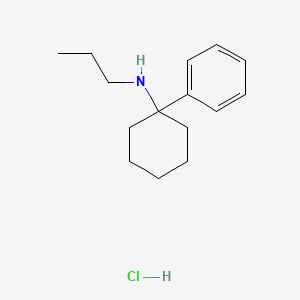

PCPr (hydrochloride) is a compound derived from phencyclidine (PCP). It is the propyl analog of the psychoactive compound eticyclidine . It is known to be a drug of abuse . The physiological and pharmacological characteristics of this compound have been poorly studied .

Molecular Structure Analysis

The molecular formula of PCPr (hydrochloride) is C15H24ClN . The InChI string isInChI=1S/C15H23N.ClH/c1-2-13-16-15 (11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H . The Canonical SMILES is CCCNC1 (CCCCC1)C2=CC=CC=C2.Cl . Physical And Chemical Properties Analysis

The molecular weight of PCPr (hydrochloride) is 253.81 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 253.1597275 g/mol . The topological polar surface area is 12 Ų .Wissenschaftliche Forschungsanwendungen

Urinary Detectability Research

PCPr (hydrochloride) is used in research related to urinary detectability. In a study, urine samples from male Wistar rats were collected over a period of 24 hours after their administration at 2 mg/kg body weight . The samples were analyzed using liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography–mass spectrometry (GC-MS) .

New Psychoactive Substances (NPSs) Research

PCPr (hydrochloride) is used in the study of new psychoactive substances (NPSs). Ketamine derivatives such as deschloroketamine and deschloro-N-ethyl-ketamine show dissociative and psychoactive properties, and their abuse as NPSs has been reported .

Drug Metabolism Research

PCPr (hydrochloride) is used in drug metabolism research. In a study, compound-specific metabolites were identified, and suitable screening targets could be recommended and confirmed in pooled human liver microsomes (pHLMs) for all derivatives except for deschloro-N-cyclopropyl-ketamine .

Pharmacological Research

PCPr (hydrochloride) is used in pharmacological research. In a study, PCE, PCPr, and PCPy showed reduced potency relative to PCP in inducing a number of effects in dogs including tachycardia, mydriasis, analgesia, hypersecretion, hypernea, and flexor reflex depression .

Synthesis Research

PCPr (hydrochloride) is used in synthesis research. In a study, 2-Oxo-PCcP hydrochloride, 2-oxo-PCE hydrochloride, 2-oxo-PCiP hydrochloride, 2-oxo-PCMe hydrochloride, and 2-oxo-PCPr were synthesized by standard methods and analytically characterized .

Zukünftige Richtungen

The future directions for research on PCPr (hydrochloride) could involve further studies on its physiological and pharmacological characteristics, given that they are currently poorly understood . Additionally, research could focus on its potential therapeutic uses, similar to other derivatives of phencyclidine (PCP) .

Wirkmechanismus

Target of Action

PCPr (hydrochloride), also known as Procyclidine, is a member of the arylcyclohexylamines class of drugs . The primary targets of PCPr are the NMDA receptors, and it also activates mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors . These receptors play crucial roles in various physiological processes, including pain perception, response to stress, and cognitive functions .

Mode of Action

PCPr acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This interaction with its targets results in the modulation of neurotransmitter release, leading to changes in the transmission of nerve signals . Many of its effects are due to its pharmacologic similarities with atropine .

Biochemical Pathways

It is known that it influences the cholinergic and dopaminergic pathways in the brain . The blocking of central cholinergic receptors and the balancing of cholinergic and dopaminergic activity in the basal ganglia are key aspects of its action .

Pharmacokinetics

Generally, orally administered drugs like PCPr undergo processes such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of PCPr’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking central cholinergic receptors and balancing cholinergic and dopaminergic activity, PCPr can alleviate symptoms of conditions like Parkinson’s disease and drug-induced parkinsonism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like PCPr. Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and activity . Additionally, individual factors such as genetic makeup, age, and overall health status can also influence a drug’s effectiveness and potential side effects.

Eigenschaften

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNSXPOHRQRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

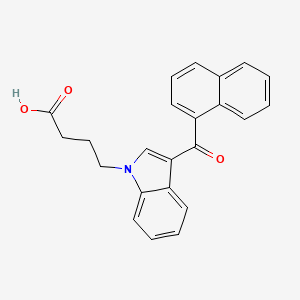

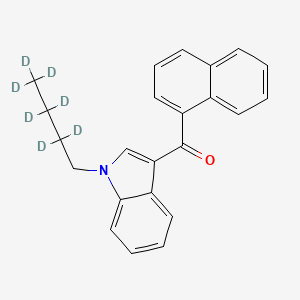

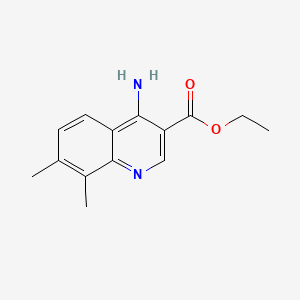

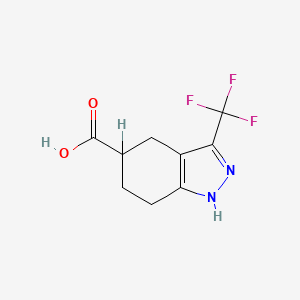

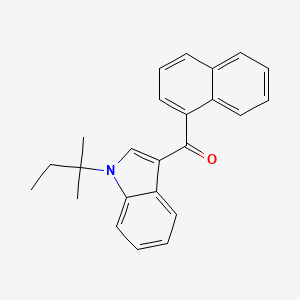

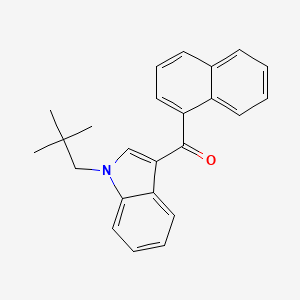

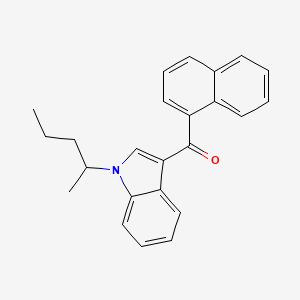

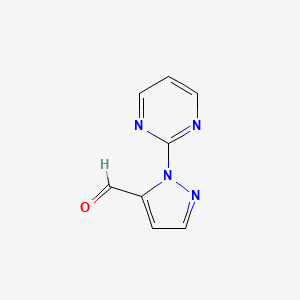

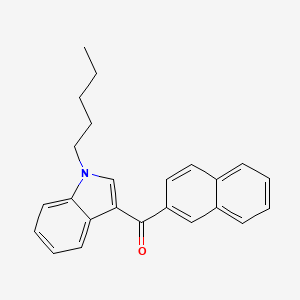

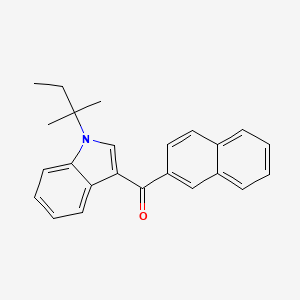

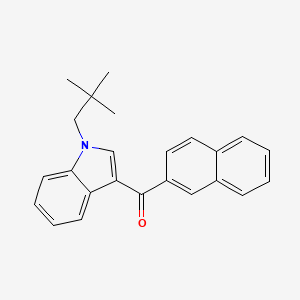

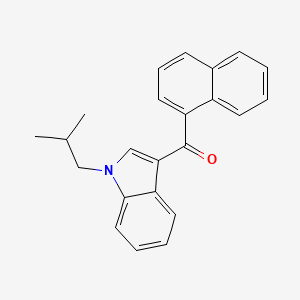

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.